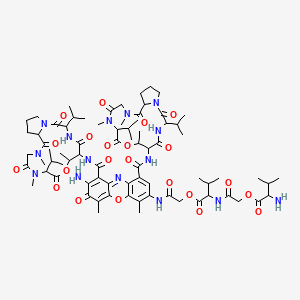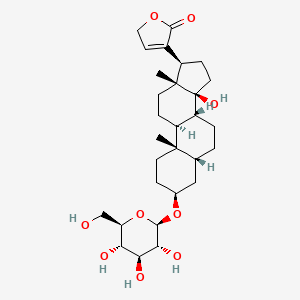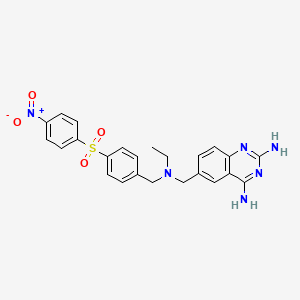
2,4-Quinazolinediamine, 6-((ethyl((4-((4-nitrophenyl)sulfonyl)phenyl)methyl)amino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AG 392 is a biochemical.
Aplicaciones Científicas De Investigación
Antitumor and Antimalarial Properties : A series of 6-[(arylamino)methyl]-2,4-quinazolinediamines, related to the compound , demonstrated potent antimalarial, antibacterial, and antitumor activities. Notably, one derivative, trimetrexate, showed a broad spectrum of antitumor effects and underwent preclinical toxicology evaluation for trials in humans (Elslager, Johnson & Werbel, 1983).
Antimalarial and Antibacterial Effects : Another study on 2,4-diamino-6-quinazolinesulfonamides, a class similar to the compound in focus, revealed significant antimalarial activity. However, research in this area was discontinued in favor of more potent series (Elslager et al., 1984).
Synthesis of Related Compounds : The synthesis of related compounds involving nitrophenyl groups and their potential applications in different fields, such as chemical transformations and pharmacological properties, has been explored. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Kandeel, 1990).
Diversity-Oriented Synthesis : Research on diversity-oriented synthesis techniques for similar compounds, particularly in the context of environmentally benign methods, has been conducted. This research could inform sustainable approaches to the synthesis of compounds like 2,4-Quinazolinediamine derivatives (Pandit et al., 2016).
Biological Properties of Derivatives : The study of biological properties, particularly the impact on monoamine oxidase (MAO) activity and antitumor activities, of certain quinazoline derivatives provides insights into the possible biological interactions of similar compounds (Markosyan et al., 2008).
Propiedades
Número CAS |
158018-62-3 |
|---|---|
Nombre del producto |
2,4-Quinazolinediamine, 6-((ethyl((4-((4-nitrophenyl)sulfonyl)phenyl)methyl)amino)methyl)- |
Fórmula molecular |
C24H24N6O4S |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
6-[[ethyl-[[4-(4-nitrophenyl)sulfonylphenyl]methyl]amino]methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C24H24N6O4S/c1-2-29(15-17-5-12-22-21(13-17)23(25)28-24(26)27-22)14-16-3-8-19(9-4-16)35(33,34)20-10-6-18(7-11-20)30(31)32/h3-13H,2,14-15H2,1H3,(H4,25,26,27,28) |
Clave InChI |
RHILSNIKHKKVCT-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)N=C(N=C4N)N |
SMILES canónico |
CCN(CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)N=C(N=C4N)N |
Apariencia |
Solid powder |
Otros números CAS |
158018-62-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AG 392; AG-392; AG392 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



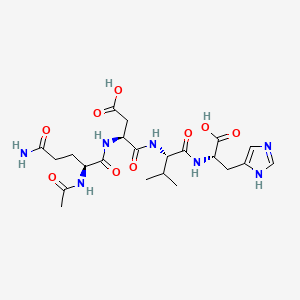
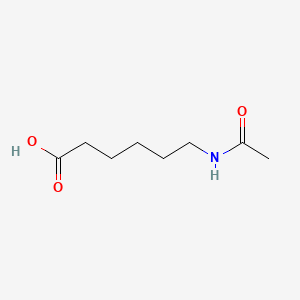
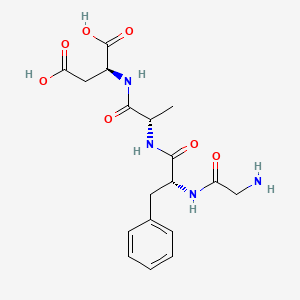
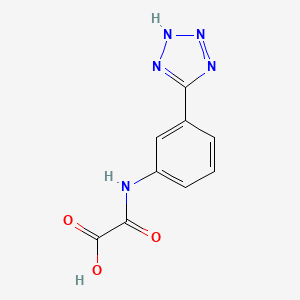
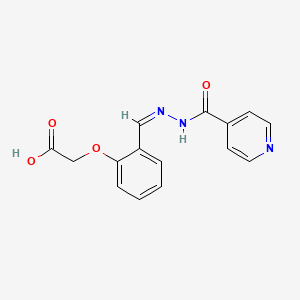
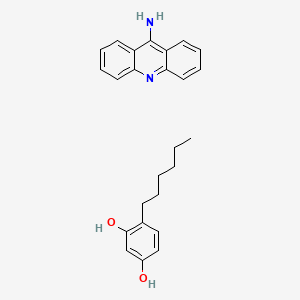
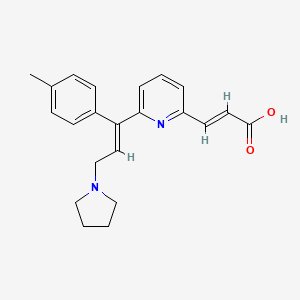
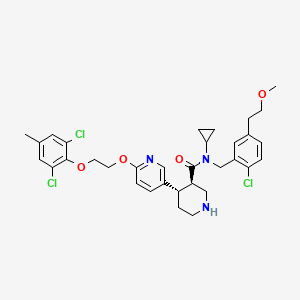
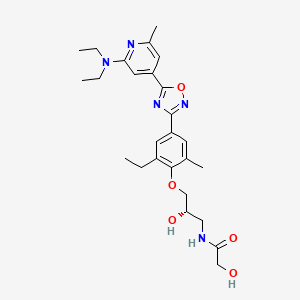
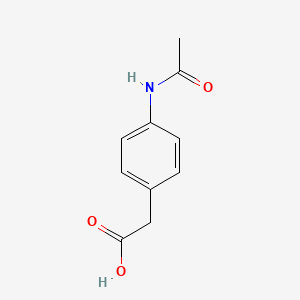
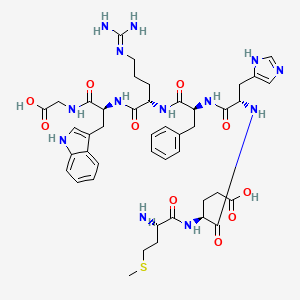
![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)
